

2-(Bromomethyl)-1,4-dioxane: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

Cat. No.: B041632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from available safety data sheets and scientific literature. All laboratory work should be conducted in accordance with institutional safety policies and a thorough, site-specific risk assessment.

Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring a dioxane ring and a reactive bromomethyl group, makes it a versatile reagent. However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides detailed information on the safety, handling, and hazards associated with **2-(Bromomethyl)-1,4-dioxane**.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The available data for **2-(Bromomethyl)-1,4-dioxane** and its parent compound, 1,4-dioxane, are summarized below.

Property	2-(Bromomethyl)-1,4-dioxane	1,4-Dioxane (for reference)
Molecular Formula	C ₅ H ₉ BrO ₂	C ₄ H ₈ O ₂
Molecular Weight	181.03 g/mol	88.11 g/mol
CAS Number	1339058-38-6	123-91-1
Appearance	Not specified, likely a liquid	Colorless liquid
Boiling Point	Not available	101 °C
Melting Point	Not available	11.8 °C
Flash Point	Not available	12 °C
Density	Not available	1.034 g/cm ³
Solubility	Not available	Miscible with water

Hazard Identification and Classification

2-(Bromomethyl)-1,4-dioxane is classified as a hazardous substance. The following table summarizes its GHS hazard statements as found in safety data sheets.

Hazard Class	GHS Hazard Statement	Signal Word	Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning	GHS07
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	Warning	GHS07
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	Warning	GHS07

Primary Hazards

- Skin and Eye Irritant: Direct contact can cause significant irritation to the skin and eyes[1].

- Respiratory Irritant: Inhalation of vapors or mists may lead to irritation of the respiratory tract[1].
- Potential for Peroxide Formation: Like its parent compound, 1,4-dioxane, there is a potential for the formation of explosive peroxides upon prolonged exposure to air[2].

Toxicological Information

Specific quantitative toxicological data, such as LD50 and LC50 values for **2-(Bromomethyl)-1,4-dioxane**, are not readily available in the public domain. In the absence of this data, a conservative approach should be taken, treating the compound with a high degree of caution. The toxicological profile of the parent compound, 1,4-dioxane, can provide some insight into potential hazards, although the addition of the bromomethyl group may alter its toxicological properties.

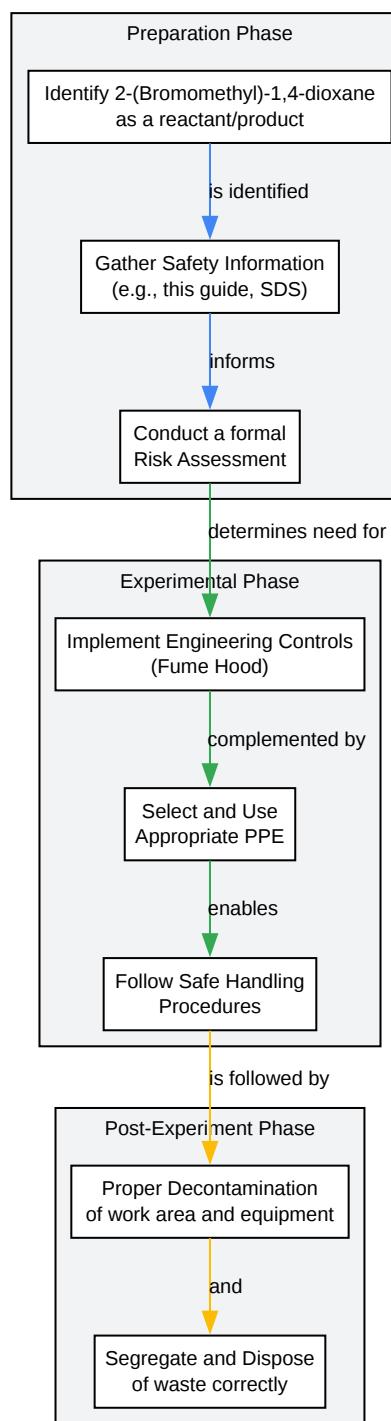
Acute Toxicity

While specific data for the brominated derivative is lacking, 1,4-dioxane exhibits low to moderate acute toxicity.

Route	Species	Value	Reference
Oral LD50	Rat	5,170 mg/kg	Not available in search results
Dermal LD50	Rabbit	7,600 mg/kg	Not available in search results
Inhalation LC50	Rat	48.5 mg/L (4 hours)	[3]

Symptoms of acute overexposure to 1,4-dioxane include irritation of the eyes, nose, and throat, as well as potential damage to the liver and kidneys[4].

Chronic Toxicity and Carcinogenicity


There is no specific data on the chronic toxicity or carcinogenicity of **2-(Bromomethyl)-1,4-dioxane**. However, its parent compound, 1,4-dioxane, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and as a

"likely human carcinogen" by the U.S. Environmental Protection Agency (EPA). Animal studies have shown that chronic exposure to 1,4-dioxane can lead to tumors of the liver and nasal cavity.

The proposed mode of action for 1,4-dioxane's carcinogenicity at high doses is considered to be non-genotoxic, involving chronic cytotoxicity and regenerative cell proliferation. It is plausible that **2-(Bromomethyl)-1,4-dioxane** could exhibit similar properties, and it should be handled as a potential carcinogen.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial when working with **2-(Bromomethyl)-1,4-dioxane**. The following diagram illustrates a general workflow for hazard identification and risk assessment.

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Risk Assessment Workflow.

Engineering Controls

- Ventilation: All work with **2-(Bromomethyl)-1,4-dioxane** should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].
- Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

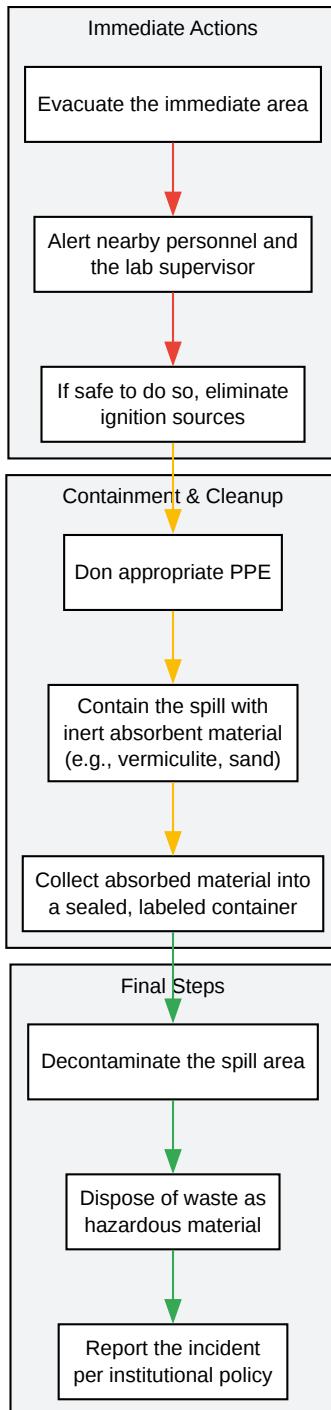
The following table outlines the recommended PPE for handling **2-(Bromomethyl)-1,4-dioxane**.

Body Part	Recommended Protection	Rationale
Eyes/Face	Chemical safety goggles and a face shield.	To protect against splashes and vapors which can cause serious eye irritation[1].
Skin	Chemically resistant gloves (e.g., nitrile, neoprene), and a lab coat. For larger quantities, a chemically resistant apron is recommended.	To prevent skin contact and subsequent irritation[1].
Respiratory	For operations that may generate significant vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.	To prevent respiratory tract irritation.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route	First Aid Procedure
Inhalation	Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention [1] .
Skin Contact	Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention [1] .
Eye Contact	Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention [1] .
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention [1] .


Fire and Explosion Hazards

While specific flammability data for **2-(Bromomethyl)-1,4-dioxane** is not available, its parent compound, 1,4-dioxane, is highly flammable. Therefore, it is prudent to treat the brominated derivative as a flammable liquid.

- **Extinguishing Media:** Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[\[1\]](#).
- **Hazardous Combustion Products:** Thermal decomposition may produce carbon oxides and hydrogen bromide gas[\[1\]](#).
- **Special Firefighting Procedures:** Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[\[1\]](#).
- **Peroxide Formation:** As an ether, **2-(Bromomethyl)-1,4-dioxane** may form explosive peroxides upon storage, especially if exposed to air and light. Containers should be dated upon receipt and opening, and tested for peroxides before distillation or concentration[\[2\]](#).

Accidental Release Measures

In the event of a spill, the following general procedure should be followed.

[Click to download full resolution via product page](#)

Caption: General Emergency Response for a Chemical Spill.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1]. Protect from light and moisture. Containers should be dated and periodically checked for peroxide formation.
- Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. Contaminated containers should be treated as hazardous waste[1].

Experimental Protocols for Hazard Determination

While specific experimental results for **2-(Bromomethyl)-1,4-dioxane** are not publicly available, the methodologies for assessing its primary hazards (skin and eye irritation) are standardized. The following are summaries of the relevant Organisation for Economic Co-operation and Development (OECD) test guidelines.

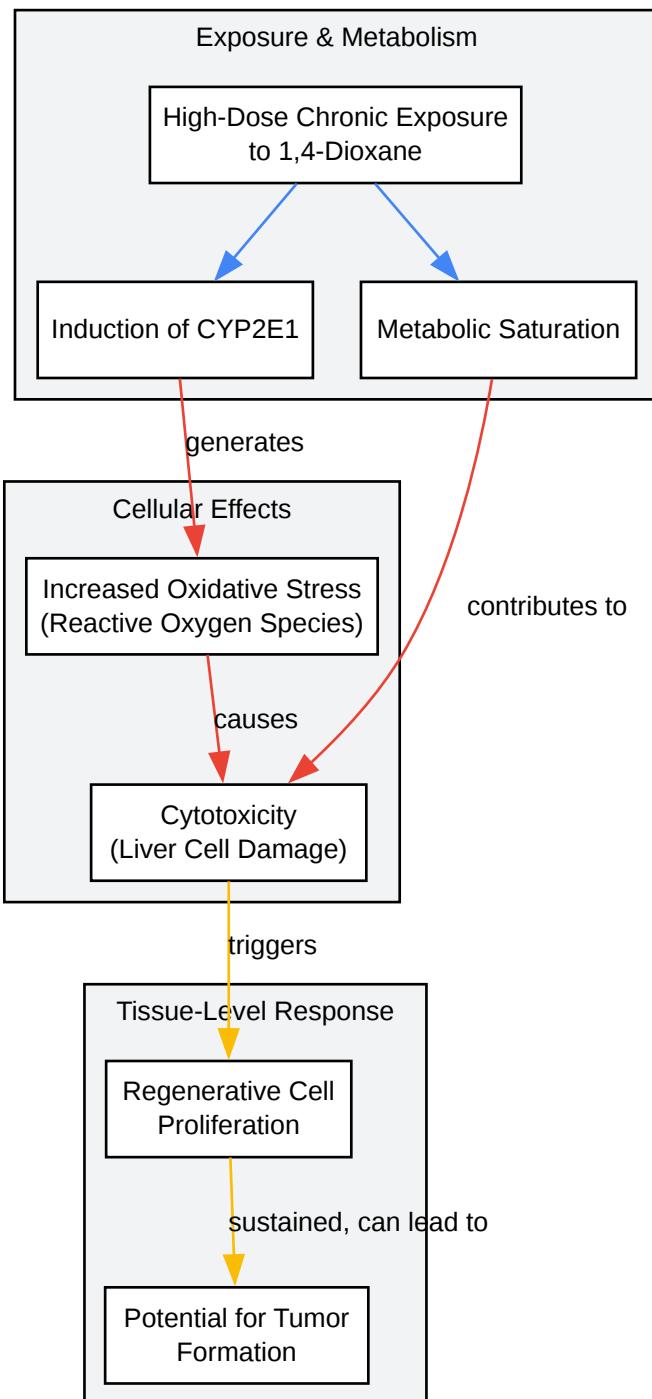
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.

- Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. Irritant chemicals are identified by their ability to decrease cell viability below a certain threshold.
- Methodology:
 - Tissue Culture: Three-dimensional RhE models are cultured to form a multi-layered, differentiated model of the human epidermis.
 - Application of Test Chemical: A small amount of the test chemical is applied to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested in parallel.

- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Viability Assessment: After incubation and a post-treatment recovery period, cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
- Classification: If the mean cell viability of the three replicate tissues is reduced to 50% or less of the negative control, the chemical is classified as a skin irritant.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion


This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, traditionally using albino rabbits.

- Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is then evaluated and scored at specific intervals.
- Methodology:
 - Animal Selection: Healthy, young adult albino rabbits are used for the test.
 - Dose Administration: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the conjunctival sac of one eye.
 - Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity and nature of any lesions.
 - Classification: The scores are used to classify the substance's irritation potential. A weight-of-the-evidence approach, including data from in vitro and ex vivo tests, is strongly encouraged to minimize animal testing.

Potential Signaling Pathways of Toxicity

Specific signaling pathways for the toxicity of **2-(Bromomethyl)-1,4-dioxane** have not been elucidated. However, research into the carcinogenic mode of action of its parent compound, 1,4-dioxane, suggests a non-genotoxic mechanism at high doses that may involve oxidative

stress and chronic cell proliferation. The following diagram illustrates a simplified, hypothetical pathway based on the available literature for 1,4-dioxane.

[Click to download full resolution via product page](#)

Caption: Hypothetical Signaling Pathway for 1,4-Dioxane Induced Hepatotoxicity.

It is important to note that the presence of the bromomethyl group in **2-(Bromomethyl)-1,4-dioxane** could introduce additional mechanisms of toxicity, such as alkylation of biological macromolecules, which could have genotoxic potential. Therefore, this compound should be handled with a high degree of caution until more specific toxicological data becomes available.

Conclusion

2-(Bromomethyl)-1,4-dioxane is a valuable reagent in chemical synthesis but possesses significant hazards, including skin, eye, and respiratory irritation, and a potential for carcinogenicity. A thorough understanding of these hazards, coupled with the consistent application of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential for its safe use in a research and development setting. All personnel handling this compound must be adequately trained on its potential risks and the necessary safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. [2-\(Bromomethyl\)-1,4-dioxane | C5H9BrO2 | CID 19894303 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/19894303) [pubchem.ncbi.nlm.nih.gov]
- 3. [HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf](https://ncbi.nlm.nih.gov/ncbionlp/ncbi-bookshelf/14d-1/) [ncbi.nlm.nih.gov]
- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- To cite this document: BenchChem. [2-(Bromomethyl)-1,4-dioxane: A Technical Guide to Safety, Handling, and Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041632#2-bromomethyl-1-4-dioxane-safety-handling-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com